

An In-depth Technical Guide to the Chemical Behavior of Dimethylcarbamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dimethylcarbamyl bromide	
Cat. No.:	B15486130	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the chemical behavior of **dimethylcarbamyl bromide**, a reactive chemical intermediate. Due to the limited availability of specific experimental data for the bromide, this guide leverages extensive information on its close analog, dimethylcarbamyl chloride, to provide a thorough understanding of its expected reactivity, synthesis, and spectroscopic properties. A comparative analysis based on the differing leaving group abilities of bromide and chloride is presented. This document is intended for researchers, scientists, and professionals in drug development who may encounter or consider using this class of reagents in their work.

Introduction

Dimethylcarbamyl halides are valuable reagents in organic synthesis, primarily utilized for the introduction of the dimethylcarbamoyl group onto various nucleophiles. This functional group is a key component in a range of biologically active molecules, including pharmaceuticals and pesticides. While dimethylcarbamyl chloride is the more commonly used and extensively documented of the two, the bromide analog is expected to exhibit higher reactivity due to the superior leaving group ability of the bromide ion. This guide will synthesize the available information on **dimethylcarbamyl bromide** and draw well-supported inferences from the rich dataset of its chloride counterpart.



Physicochemical Properties

Quantitative data for **dimethylcarbamyl bromide** is sparse in the literature. The following table summarizes the available physical properties for both **dimethylcarbamyl bromide** and chloride for a comparative overview.

Property	Dimethylcarbamyl Bromide	Dimethylcarbamyl Chloride
CAS Number	15249-51-1	79-44-7[1]
Molecular Formula	C ₃ H ₆ BrNO	C ₃ H ₆ CINO[1]
Molecular Weight	151.99 g/mol	107.54 g/mol [1]
Boiling Point	125.6 ± 23.0 °C at 760 mmHg	167-168 °C at 775 mmHg
Density	1.6 ± 0.1 g/cm ³	1.168 g/mL at 25 °C
Flash Point	29.7 ± 22.6 °C	68 °C

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **dimethylcarbamyl bromide** was not identified in the conducted search. However, the synthesis of dimethylcarbamyl chloride is well-documented and can serve as a template for the probable synthesis of the bromide analog. The most common laboratory-scale synthesis involves the reaction of a dimethylamine source with a carbonyl halide.

Representative Experimental Protocol for Dimethylcarbamyl Chloride

The following protocol is for the synthesis of dimethylcarbamyl chloride and is provided as a likely analogous route for the bromide.

Reaction: The reaction of an aqueous solution of dimethylamine with diphosgene or triphosgene in a two-phase system of benzene-xylene and water, with sodium hydroxide acting as an acid scavenger, can produce dimethylcarbamyl chloride.



Procedure:

- A stirred reactor is charged with a benzene-xylene solvent mixture and an aqueous solution of dimethylamine.
- Diphosgene or triphosgene is added portion-wise to the reaction mixture, maintaining the temperature between 20-30°C.
- A solution of sodium hydroxide is added concurrently to neutralize the hydrochloric acid formed during the reaction.
- After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
- The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude dimethylcarbamyl chloride is purified by vacuum distillation.

Note: This reaction is expected to yield the desired product, but the yield may be modest due to the high water sensitivity of the product. It is anticipated that using oxalyl bromide or phosgene equivalents of bromine would yield **dimethylcarbamyl bromide**.

Chemical Reactivity and Reaction Mechanisms

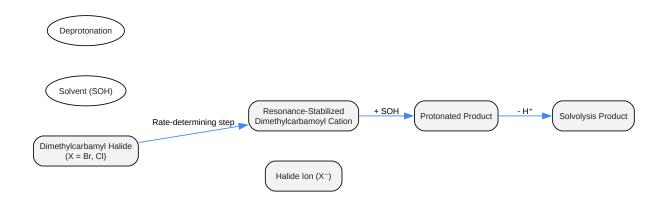
The chemical behavior of **dimethylcarbamyl bromide** is dominated by the electrophilicity of the carbonyl carbon and the nature of the bromide leaving group. The general reactivity pattern involves nucleophilic acyl substitution.

Solvolysis

Solvolysis is a key reaction of dimethylcarbamyl halides. Extensive studies on dimethylcarbamyl chloride indicate that the reaction proceeds through a predominantly S_n1-like mechanism, involving the formation of a resonance-stabilized dimethylcarbamoyl cation intermediate.

The solvolysis of dimethylcarbamyl halides is believed to proceed via the following steps:





Click to download full resolution via product page

Caption: Generalized solvolysis mechanism of dimethylcarbamyl halides.

The rate of solvolysis is influenced by the solvent polarity and the nature of the leaving group.

Comparative Reactivity: Bromide vs. Chloride

The primary difference in the chemical behavior of **dimethylcarbamyl bromide** and chloride stems from the difference in the leaving group ability of bromide and chloride ions. Bromide is a better leaving group than chloride because it is a weaker base and more polarizable. This leads to a faster rate of reaction for the bromide analog in nucleophilic substitution reactions.

While specific kinetic data for the solvolysis of **dimethylcarbamyl bromide** is not readily available, studies on analogous systems consistently show that bromides react faster than chlorides. For example, the solvolysis of N,N-diethylcarbamoyl chloride is significantly faster than that of the N,N-dimethylcarbamoyl chloride, and it is expected that the bromide would be even more reactive[2].

The following table presents representative solvolysis rate constants for dimethylcarbamyl chloride in various solvents. It is anticipated that the corresponding rates for the bromide would be significantly higher.



Solvent	Temperature (°C)	k (s ⁻¹) for Dimethylcarbamyl Chloride
80% Ethanol	25.0	Data not available
100% Methanol	25.0	Data not available

Specific rate constants for dimethylcarbamyl chloride were not found in the initial search results, though comparative rates were discussed.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for **dimethylcarbamyl bromide** are not available in the public domain. Therefore, the data for dimethylcarbamyl chloride are presented as a reference. The spectra of the bromide are expected to be very similar, with minor shifts in peak positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃): The ¹H NMR spectrum of dimethylcarbamyl chloride shows a singlet for the two methyl groups. The chemical shift will be in the region of 2.8-3.2 ppm.
- ¹³C NMR (CDCl₃): The ¹³C NMR spectrum of dimethylcarbamyl chloride will show two signals: one for the methyl carbons (around 36 ppm) and one for the carbonyl carbon (around 170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of dimethylcarbamyl chloride exhibits a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1740-1720 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of dimethylcarbamyl chloride shows a molecular ion peak (M⁺) and a prominent peak corresponding to the dimethylcarbamoyl cation. The isotopic pattern for the molecular ion will be characteristic of a compound containing one chlorine atom. For the



bromide, the isotopic pattern of the molecular ion would show the characteristic M and M+2 peaks for a bromine-containing compound.

Biological Signaling Pathways

No information was found regarding any direct involvement of **dimethylcarbamyl bromide** in biological signaling pathways. As a reactive chemical, it is not expected to have specific interactions with biological targets in the same manner as a drug molecule. Its biological effects are more likely to be the result of non-specific covalent modification of biomolecules.

Safety and Handling

Dimethylcarbamyl halides are corrosive, lachrymatory, and potential carcinogens. They should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn at all times. These compounds are water-sensitive and will react with moisture in the air to release hydrohalic acids.

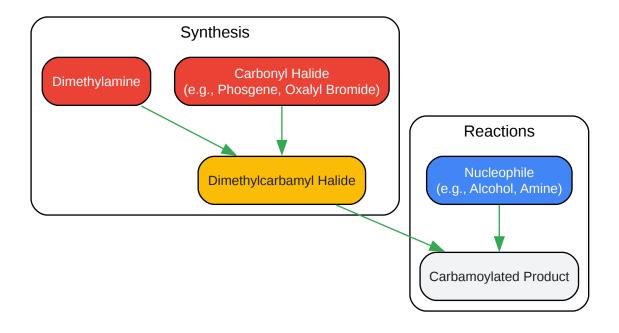
Conclusion

Dimethylcarbamyl bromide is a reactive chemical intermediate with potential applications in organic synthesis. While specific experimental data for this compound is limited, a comprehensive understanding of its chemical behavior can be inferred from the extensive studies on its chloride analog. The superior leaving group ability of bromide suggests that **dimethylcarbamyl bromide** will be a more reactive carbamoylating agent than the corresponding chloride. Further research is needed to fully characterize the properties and reactivity of **dimethylcarbamyl bromide**.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and subsequent reactions of dimethylcarbamyl halides.





Click to download full resolution via product page

Caption: Workflow for the synthesis and use of dimethylcarbamyl halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Behavior of Dimethylcarbamyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486130#review-of-dimethylcarbamyl-bromide-schemical-behavior]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com